molecular formula C16H11NO2 B14740272 4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile CAS No. 3033-94-1

4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile

Katalognummer: B14740272
CAS-Nummer: 3033-94-1
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: NLXKPBYOVGGPRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile is an organic compound with a complex structure that includes a hydroxyphenyl group, a benzonitrile group, and an oxopropenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxyacetophenone with 4-cyanobenzaldehyde under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of 4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzoic acid.

    Reduction: Formation of 4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile involves its interaction with various molecular targets and pathways. For example, its hydroxyphenyl group can form hydrogen bonds with biological molecules, affecting their function. The nitrile group can also interact with enzymes and receptors, potentially leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzaldehyde
  • 4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzoic acid
  • 4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzylamine

Uniqueness

4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile is unique due to the presence of both a nitrile group and a hydroxyphenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

3033-94-1

Molekularformel

C16H11NO2

Molekulargewicht

249.26 g/mol

IUPAC-Name

4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile

InChI

InChI=1S/C16H11NO2/c17-11-13-7-5-12(6-8-13)9-10-16(19)14-3-1-2-4-15(14)18/h1-10,18H

InChI-Schlüssel

NLXKPBYOVGGPRF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.